Allyloxytriméthylsilane

Vue d'ensemble

Description

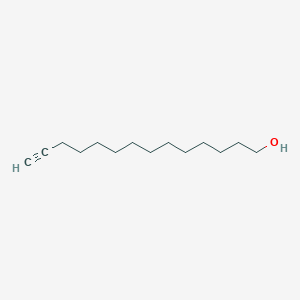

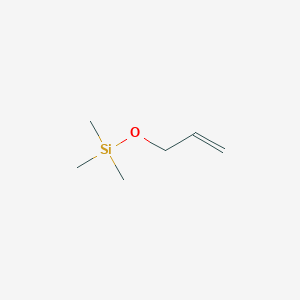

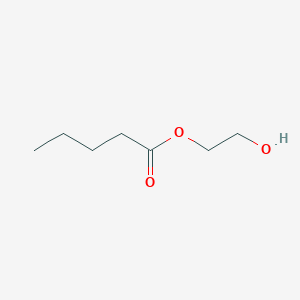

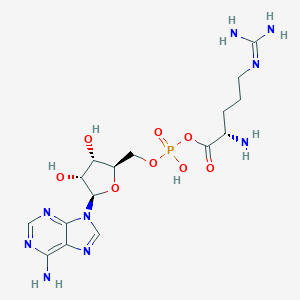

Allyloxytrimethylsilane is a compound that serves as a versatile reagent in organic synthesis. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of allyloxytrimethylsilane and its derivatives can be achieved through multiple approaches. One method involves the reaction of allyl(isopropoxy)dimethylsilane with s-BuLi to generate a silylallylmetal intermediate, which can then react with carbonyl compounds to produce functionalized vinylsilanes. These vinylsilanes can undergo Pd-catalyzed cross-coupling with aryl/vinyl halides to afford homoallylic alcohols . Another synthesis route is the preparation of dendritic carbosilanes containing allyloxy groups derived from core molecules like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and 1,2-bis(triallyloxysilyl)ethane, using allylalcohol/dichloromethylsilane as building blocks .

Molecular Structure Analysis

The molecular structure of allyloxytrimethylsilane is characterized by the silicon center bonded to three methyl groups and an allyloxy group. The allyloxy group contains a carbon-carbon double bond, which is a reactive site for various chemical transformations. The trimethylsilyl group serves as a protective group for the allyloxy moiety and can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Allyloxytrimethylsilane participates in several chemical reactions. It can undergo cobalt-catalyzed 1,4-hydrovinylation with allylboronic esters to synthesize hydroxy-functionalized 1,4-dienes . In metallocene-catalyzed ethylene copolymerization, it acts as a chain transfer agent, influencing the molecular weight and comonomer content of the copolymers . Additionally, allyloxytrimethylsilane can be added to dihydrosiloxanes to produce protected organoalkylsiloxanes, which can be converted into polymers with dimethylsiloxane and urethane moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyloxytrimethylsilane derivatives are influenced by the presence of the allyloxy and trimethylsilyl groups. The mass spectra of these compounds show that siliconium ions dominate, with fragmentation patterns suggesting interactions between siliconium ions and the carbon-carbon double bond of the allyloxy ligand . The reactivity of allyloxytrimethylsilane allows for regiospecific allylation of aldehydes without the need for a catalyst , and its derivatives can be used for the selective cleavage of allyl ethers, amines, and esters under mild conditions .

Applications De Recherche Scientifique

Synthèse de diènes métallés

L'allyloxytriméthylsilane est utilisé dans la synthèse de diènes métallés par une séquence d'isomérisation-élimination. Ce processus est crucial pour la création de composés avec des systèmes diène conjugués, qui sont des intermédiaires importants dans la synthèse organique et ont des applications dans la production de polymères, de produits pharmaceutiques et de produits agrochimiques .

Préparation de composés protégés par le triméthylsilyle

Ce produit chimique sert de précurseur pour la synthèse du (3-hydroxypropyl)-triméthoxysilane protégé par le triméthylsilyle. La protection des groupes hydroxyle par silylation est une étape clé dans les synthèses organiques multi-étapes, car elle empêche les réactions indésirables et peut être éliminée sélectivement si nécessaire .

Développement de matériaux électriques

Dans le domaine de l'électrotechnique, l'this compound est utilisé pour développer des matériaux électriques de pointe. Ses propriétés sont bénéfiques pour la création de composants qui nécessitent des modifications organiques précises afin d'améliorer la conductivité, la flexibilité ou la stabilité thermique .

Technologie des diodes électroluminescentes organiques (OLED)

Le composé trouve une application dans la fabrication des OLED. En incorporant l'this compound dans la structure de l'OLED, les chercheurs peuvent améliorer les performances et la longévité de ces dispositifs, qui sont utilisés dans les écrans des smartphones, des téléviseurs et d'autres affichages .

Applications dans l'industrie pharmaceutique

L'this compound est impliqué dans la synthèse de divers composés pharmaceutiques. Sa capacité à introduire des groupes allyloxy dans les molécules est précieuse pour la création d'ingrédients pharmaceutiques actifs ayant des activités biologiques souhaitées .

Utilisation en recherche en chimie

En tant que réactif, l'this compound est destiné à la recherche, en particulier dans les laboratoires de chimie où de nouveaux composés sont développés ou des composés existants sont modifiés pour de meilleures performances ou une meilleure compréhension de leurs propriétés .

Réactions d'isomérisation-élimination

Enfin, le rôle de l'this compound dans les réactions d'isomérisation-élimination est important pour la transformation structurelle des molécules organiques. Cette application est essentielle dans la synthèse de molécules complexes, en particulier dans les domaines de la synthèse de produits naturels et de la chimie médicinale .

Safety and Hazards

Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Mécanisme D'action

Target of Action

Allyloxytrimethylsilane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Allyloxytrimethylsilane interacts with its targets through a process known as allylation . In this reaction, the allyloxytrimethylsilane molecule donates an allyl group (a carbon chain) to the target molecule, resulting in the formation of homoallylic alcohols and amines . This process involves the formation of a carbon-carbon (C-C) bond .

Pharmacokinetics

It’s known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion (ADME) could be influenced by the presence of water and other environmental factors.

Result of Action

The primary result of Allyloxytrimethylsilane’s action is the synthesis of homoallylic alcohols and amines . These compounds can serve as precursors for the synthesis of larger biomolecules. In addition, Allyloxytrimethylsilane has been used in the synthesis of trimethylsilyl protected (3-hydroxypropyl)-trimethoxysilane .

Action Environment

The action of Allyloxytrimethylsilane is influenced by environmental factors. It is sensitive to moisture, and thus, its stability and efficacy can be affected by the presence of water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It’s also important to note that Allyloxytrimethylsilane is classified as a flammable liquid, which means it should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

trimethyl(prop-2-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVKGDEKPPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066319 | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18146-00-4 | |

| Record name | Allyl trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the main applications of Allyloxytrimethylsilane in organic synthesis?

A1: Allyloxytrimethylsilane serves as a versatile reagent in organic synthesis, primarily due to its ability to introduce allyloxy groups into molecules.

- Hydroxyl Group Protection: It acts as a protecting group for hydroxyl functionalities. [] This is particularly useful in multi-step syntheses where specific hydroxyl groups need to remain unreactive.

- Synthesis of Silicon-Containing Polymers: Allyloxytrimethylsilane can be reacted with dihydrosiloxanes to produce polymers with both dimethylsiloxane and urethane moieties. [] These polymers potentially find applications in materials science.

- Formation of Hybrid Silicon Quantum Dots: Researchers have successfully used allyloxytrimethylsilane as a silicon source to synthesize hybrid silicon quantum dots (SiQDs). [] These SiQDs exhibit antibacterial properties and can detect tetracycline.

Q2: How does the structure of Allyloxytrimethylsilane influence its fragmentation pattern in mass spectrometry?

A2: Mass spectrometry studies reveal distinct fragmentation patterns for Allyloxytrimethylsilane. [] The dominance of siliconium ions in the mass spectra is a key characteristic.

- Siliconium Ion-Double Bond Interaction: The fragmentation pattern suggests a significant interaction between the siliconium ions and the carbon-carbon double bond of the allyloxy ligand. [] This interaction influences the loss of neutral fragments.

- Impact of Substitution: Interestingly, increasing the substitution on the allyloxy group appears to diminish the interaction between the siliconium ions and the double bond. [] This observation sheds light on the impact of steric factors on the fragmentation process.

Q3: Can Allyloxytrimethylsilane be used to prepare specific isomers?

A3: Yes, Allyloxytrimethylsilane plays a crucial role in synthesizing specific isomers of 3-Trimethylsilyl-2-propen-1-yl Acetate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)